Cas no 382173-94-6 (2-(((2,4,6-Trioxo-3,5-diazaperhydroinylidene)methyl)amino)benzoic acid)

2-(((2,4,6-トリオキソ-3,5-ジアザペルヒドロイニリデン)メチル)アミノ)安息香酸は、高度に特異的な構造を有する有機化合物です。その分子構造は、ベンゾイル基とトリアジン環が結合した特徴的な骨格を持ち、優れた安定性と反応性を示します。本化合物は、医薬品中間体や機能性材料の合成において重要な役割を果たす可能性があり、特に複雑な分子構造の構築に適しています。そのユニークな化学的特性から、精密有機合成や医薬品開発分野での応用が期待されます。また、結晶性が良好で取り扱いやすく、実験室規模から工業的生産まで幅広い用途に対応可能です。

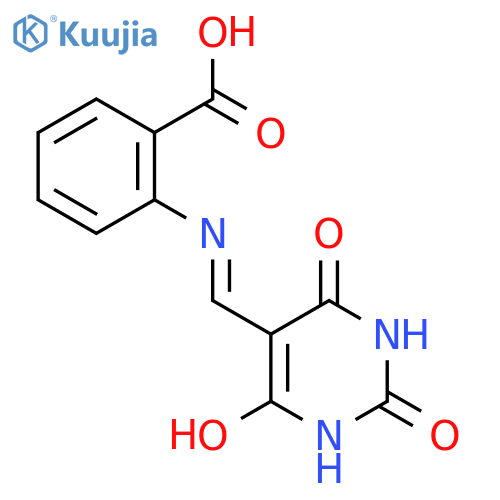

382173-94-6 structure

商品名:2-(((2,4,6-Trioxo-3,5-diazaperhydroinylidene)methyl)amino)benzoic acid

CAS番号:382173-94-6

MF:C12H9N3O5

メガワット:275.216962575912

MDL:MFCD00245611

CID:4713709

2-(((2,4,6-Trioxo-3,5-diazaperhydroinylidene)methyl)amino)benzoic acid 化学的及び物理的性質

名前と識別子

-

- 2-(((2,4,6-trioxo-3,5-diazaperhydroinylidene)methyl)amino)benzoic acid

- 2-{[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]amino}benzoic acid

- 2-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methylamino]benzoic Acid

- ST50986339

- 2-{[(2,4,6-trioxo-1,3-dihydropyrimidin-5-ylidene)methyl]amino}benzoic acid

- 2-(((2,4,6-Trioxo-3,5-diazaperhydroinylidene)methyl)amino)benzoic acid

-

- MDL: MFCD00245611

- インチ: 1S/C12H9N3O5/c16-9-7(10(17)15-12(20)14-9)5-13-8-4-2-1-3-6(8)11(18)19/h1-5H,(H,18,19)(H3,14,15,16,17,20)/b13-5+

- InChIKey: BCMVLHLJUSGBEO-WLRTZDKTSA-N

- ほほえんだ: OC1=C(/C=N/C2C=CC=CC=2C(=O)O)C(NC(N1)=O)=O

計算された属性

- 水素結合ドナー数: 4

- 水素結合受容体数: 6

- 重原子数: 20

- 回転可能化学結合数: 3

- 複雑さ: 511

- トポロジー分子極性表面積: 128

2-(((2,4,6-Trioxo-3,5-diazaperhydroinylidene)methyl)amino)benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T169695-1mg |

2-(((2,4,6-Trioxo-3,5-diazaperhydroinylidene)methyl)amino)benzoic acid |

382173-94-6 | 1mg |

$ 80.00 | 2022-06-03 | ||

| TRC | T169695-0.5mg |

2-(((2,4,6-Trioxo-3,5-diazaperhydroinylidene)methyl)amino)benzoic acid |

382173-94-6 | 0.5mg |

$ 50.00 | 2022-06-03 | ||

| TRC | T169695-2.5mg |

2-(((2,4,6-Trioxo-3,5-diazaperhydroinylidene)methyl)amino)benzoic acid |

382173-94-6 | 2.5mg |

$ 155.00 | 2022-06-03 | ||

| Matrix Scientific | 168857-1mg |

2-(((2,4,6-Trioxo-3,5-diazaperhydroinylidene)methyl)amino)benzoic acid |

382173-94-6 | 1mg |

$90.00 | 2023-09-10 | ||

| Matrix Scientific | 168857-5mg |

2-(((2,4,6-Trioxo-3,5-diazaperhydroinylidene)methyl)amino)benzoic acid |

382173-94-6 | 5mg |

$105.00 | 2023-09-10 | ||

| Matrix Scientific | 168857-10mg |

2-(((2,4,6-Trioxo-3,5-diazaperhydroinylidene)methyl)amino)benzoic acid |

382173-94-6 | 10mg |

$146.00 | 2023-09-10 |

2-(((2,4,6-Trioxo-3,5-diazaperhydroinylidene)methyl)amino)benzoic acid 関連文献

-

Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329

-

Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

382173-94-6 (2-(((2,4,6-Trioxo-3,5-diazaperhydroinylidene)methyl)amino)benzoic acid) 関連製品

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬